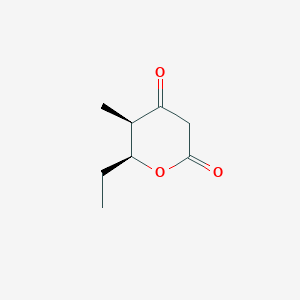

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

- Toughening Polylactide: (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide, serves as a dienophile in Diels-Alder reactions, creating novel polymeric alloys with enhanced toughness over PLA (poly(lactic acid)). This process is essential for developing high molecular weight, high Tg polymers (Jing & Hillmyer, 2008).

Organic Synthesis

- Regioselective Synthesis of Trifluoromethylated Pyrazoles: 1,1,1-Trifluoropentane-2,4-dione, a protected form, undergoes reactions with arylhydrazines to yield pyrazoles. This demonstrates the compound's utility in specific organic synthesis pathways (Lyga & Patera, 1990).

Derivative Synthesis

- Novel Compound Formation: Reactions involving derivatives like 5-Ethoxymethylene-1,3-dioxane-4,6-dione with isothiosemicarbazone lead to new synthetic methods for producing compounds like 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-pyrimidine (Huang & Liu, 2003).

Analytical Chemistry

- Characterization of Derivatives: Techniques such as Raman and FT-IR spectroscopy, combined with DFT calculations, are used to study the structural and vibrational properties of Meldrum’s acid derivatives like 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (Toledo et al., 2015).

Polymer Chemistry

- Ring-Opening Polymerization: Synthesis of cyclic esters derived from L-malic acid, such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, for ring-opening polymerization (ROP) studies, illustrates the compound's role in creating biodegradable polymers (Pounder & Dove, 2010).

Material Science

- Core Cross-Linked Polyester Micelles: Derivatives like 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione are crucial in synthesizing biodegradable amphiphilic block copolymers for creating core cross-linked micelles, potentially useful in drug delivery (Zhang et al., 2013).

Green Chemistry

- Solvent-Free Synthesis: The Knoevenagel condensation reaction using o-phthalimide-N-sulfonic acid as a catalyst under ultrasonic irradiation represents an environmentally friendly method for synthesizing derivatives, highlighting the compound's versatility in green chemistry (Lin, Xu, & Liao, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(5R,6S)-6-ethyl-5-methyloxane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGOFLGFLRLQI-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)CC(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C(=O)CC(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)